![molecular formula C13H18ClNO B3024558 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide CAS No. 546079-44-1](/img/structure/B3024558.png)
3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide
Overview
Description
“3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide” is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 . It is available for research use and can be purchased from various suppliers .
Molecular Structure Analysis
The molecular structure of “3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide” consists of 13 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The SMILES representation of the molecule isCC(C1=CC=CC(C)=C1NC(CCCl)=O)C
.
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which “3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide” could potentially be a part of, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacological Applications
The compound could potentially be used in the synthesis of pharmacologically active decorated six-membered diazines. These diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Antiviral Activity
Indole derivatives have been reported to show inhibitory activity against influenza A and CoxB3 virus . This suggests that “3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide” could potentially be used in the development of antiviral drugs.
Anti-Inflammatory and Analgesic Activities
Indole derivatives have been reported to possess anti-inflammatory and analgesic activities . This suggests that “3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide” could potentially be used in the development of drugs for the treatment of inflammation and pain.
Anticancer Activity
Indole derivatives have been reported to possess anticancer activity . This suggests that “3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide” could potentially be used in the development of anticancer drugs.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . This suggests that “3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide” could potentially be used in the development of antimicrobial drugs.
properties
IUPAC Name |
3-chloro-N-(2-methyl-6-propan-2-ylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)11-6-4-5-10(3)13(11)15-12(16)7-8-14/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOYSVHQOMIWHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407901 | |
Record name | 3-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide | |
CAS RN |
546079-44-1 | |
Record name | 3-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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